molecular formula C11H10ClNO B13226888 3-(3-Chlorophenyl)oxolane-3-carbonitrile CAS No. 1378873-74-5

3-(3-Chlorophenyl)oxolane-3-carbonitrile

Katalognummer: B13226888
CAS-Nummer: 1378873-74-5
Molekulargewicht: 207.65 g/mol
InChI-Schlüssel: VVWWSGYRRIJOKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)oxolane-3-carbonitrile is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxolane ring, which is further substituted with a carbonitrile group. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 3-(3-Chlorophenyl)oxolane-3-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired oxolane ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

3-(3-Chlorophenyl)oxolane-3-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)oxolane-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(3-Chlorophenyl)oxolane-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

3-(3-Chlorophenyl)oxolane-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

1378873-74-5

Molekularformel

C11H10ClNO

Molekulargewicht

207.65 g/mol

IUPAC-Name

3-(3-chlorophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10ClNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2

InChI-Schlüssel

VVWWSGYRRIJOKS-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(C#N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.